molecular formula C23H22FN5O3 B2496332 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 946379-22-2

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2496332
CAS No.: 946379-22-2
M. Wt: 435.459
InChI Key: USMSYONAEROPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of Novel Pyrazoles

In a study focused on the discovery and synthesis of novel pyrazoles, a series of compounds were synthesized and evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The study utilized a precursor with a fluorophenyl group, similar to the chemical structure , indicating the relevance of such compounds in medicinal chemistry and drug discovery processes. The findings underscore the potential of pyrazole derivatives in the development of new therapeutic agents (Thangarasu et al., 2019).

Anti-Lung Cancer Activity of Novel Fluoro Substituted Compounds

A study on 6-fluorobenzo[b]pyran-4-one derivatives revealed the synthesis of compounds with significant anti-lung cancer activity. This research demonstrates the potential of fluorine-substituted compounds in oncology, providing a basis for further exploration of such chemical structures in cancer treatment. The synthesized compounds were tested against human cancer cell lines, showing promising results at low concentrations compared to a reference drug (Hammam et al., 2005).

Development of Potential Antipsychotic Agents

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlighted the development of novel potential antipsychotic agents. These compounds, designed with a 2-fluorobenzoyl group, exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This study contributes to the understanding of the role of fluorine-containing compounds in the development of new treatments for psychiatric disorders (Wise et al., 1987).

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-14(2)21-19-12-25-29(17-8-4-15(24)5-9-17)22(19)23(31)28(27-21)13-20(30)26-16-6-10-18(32-3)11-7-16/h4-12,14H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMSYONAEROPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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